Cas no 83-54-5 (4(1H)-Quinolinone,1-methyl-)

4(1H)-Quinolinone,1-methyl- structure
4(1H)-Quinolinone,1-methyl- structure
Product Name:4(1H)-Quinolinone,1-methyl-
CAS番号:83-54-5
MF:C10H9NO
メガワット:159.184562444687
MDL:MFCD00179581
CID:724762
PubChem ID:6748
Update Time:2025-07-20

4(1H)-Quinolinone,1-methyl- 化学的及び物理的性質

名前と識別子

    • 4(1H)-Quinolinone,1-methyl-
    • 1-methyl-4-quinolone
    • 1-Methyl-4(1H)-quinolinone (ACI)
    • 4(1H)-Quinolone, 1-methyl- (7CI, 8CI)
    • Echinopsine (6CI)
    • 1-Methyl-1,4-dihydroquinolin-4-one
    • 1-Methyl-4(1H)-quinolone
    • 1-Methyl-4-oxoquinoline
    • 1-Methyl-4-quinolinone
    • 1-Methylquinolin-4-(1H)-one
    • Echinopsin
    • N-Methyl-4-quinolone
    • Echinopsine
    • Z1198151716
    • N-Methylquinolin-4-one
    • 1-methylquinolin-4-one
    • FT-0699406
    • 83-54-5
    • AKOS000277978
    • 1,4-Dihydro-1-methyl-4-oxoquinoline
    • ECHINOPSINE [MI]
    • SCHEMBL1809581
    • 17MMY7OK1U
    • UNII-17MMY7OK1U
    • 4(1H)-QUINOLONE, 1-METHYL-
    • NS00022827
    • VS-08731
    • DTXSID30232110
    • MFCD00179581
    • N-Methyl-.gamma.-quinolinone
    • BRN 0122247
    • D86440
    • EN300-7424849
    • Q4533321
    • N-Methyl-gamma-quinoline
    • 1-methylquinolin-4(1H)-one
    • HMS1648C04
    • EINECS 201-485-3
    • 1-methyl-1h-quinolin-4-one
    • 5-21-08-00210 (Beilstein Handbook Reference)
    • Ekhinopsin
    • CHEBI:4749
    • 4(1H)-Quinolinone, 1-methyl-
    • 1-Methyl-4(1H)-quinolinone
    • N-Methyl-gamma-quinolinone
    • STL372984
    • DTXCID30154601
    • quinoline, 1,4-dihydro-1-methyl-4-oxo-
    • BBL028347
    • MDL: MFCD00179581
    • インチ: 1S/C10H9NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,1H3
    • InChIKey: CSJAXRKDCCWCSJ-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C(=CC=CC=2)N(C)C=C1

計算された属性

  • せいみつぶんしりょう: 159.068413911g/mol
  • どういたいしつりょう: 159.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

  • 密度みつど: 1.1202 (rough estimate)
  • ゆうかいてん: 152°
  • ふってん: 284.68°C (rough estimate)
  • 屈折率: 1.6070 (estimate)

4(1H)-Quinolinone,1-methyl- セキュリティ情報

  • どくせい:LD100 s.c. in mice: 600 mg/kg (Turova)

4(1H)-Quinolinone,1-methyl- 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D634582-1g
1-methylquinolin-4(1H)-one
83-54-5 95%
1g
$550 2024-08-03
Enamine
EN300-7424849-0.05g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
0.05g
$111.0 2025-03-21
Enamine
EN300-7424849-0.1g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
0.1g
$165.0 2025-03-21
Enamine
EN300-7424849-0.25g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
0.25g
$235.0 2025-03-21
Enamine
EN300-7424849-0.5g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
0.5g
$371.0 2025-03-21
Enamine
EN300-7424849-1.0g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
1.0g
$476.0 2025-03-21
Enamine
EN300-7424849-2.5g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
2.5g
$740.0 2025-03-21
Enamine
EN300-7424849-5.0g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
5.0g
$1181.0 2025-03-21
Enamine
EN300-7424849-10.0g
1-methyl-1,4-dihydroquinolin-4-one
83-54-5 95.0%
10.0g
$1889.0 2025-03-21
1PlusChem
1P00503X-1g
4(1H)-Quinolinone,1-methyl-
83-54-5 97%
1g
$61.00 2024-04-21

4(1H)-Quinolinone,1-methyl- 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  18 h, rt
リファレンス
Synthesis of Bridged Benzazocines and Benzoxocines by a Titanium-Catalyzed Double-Reductive Umpolung Strategy
Bichovski, Plamen; et al, Chemistry - A European Journal, 2015, 21(6), 2339-2342

合成方法 2

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Morpholine ,  Trimethylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Dimethylformamide ,  Chlorobenzene ;  rt; rt → 100 °C; 48 h, 100 °C
リファレンス
Synthesis of 4-quinolones through nickel-catalyzed intramolecular amination on the β-carbon of o-(N-alkylamino)propiophenones
Ueno, Satoshi; et al, Synlett, 2012, 23(11), 1639-1642

合成方法 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, rt
1.2 rt → 80 °C; 16 h, 80 °C
リファレンス
Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands
Taylor, Nicholas J.; et al, Journal of the American Chemical Society, 2017, 139(24), 8267-8276

合成方法 4

はんのうじょうけん
リファレンス
Synthesis and some reactions of N-alkyl-4-quinolone-3-carboxylic acids
Markees, D. G.; et al, Helvetica Chimica Acta, 1972, 55(4), 1319-26

合成方法 5

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: o-Xylene ;  24 h, rt → 130 °C
リファレンス
Novel Synthesis of 1,2-Substituted 4-Quinolones
Bandatmakuru, Sreenivasulareddy; et al, SynOpen, 2018, 2(4), 0285-0292

合成方法 6

はんのうじょうけん
1.1 Reagents: Phosphorus pentoxide Catalysts: Methanesulfonic acid ;  2 h, 23 °C
1.2 3 h, rt → 110 °C
リファレンス
Discovery of Potent, Orally Bioavailable Phthalazinone Bradykinin B1 Receptor Antagonists
Biswas, Kaustav; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7232-7246

合成方法 7

はんのうじょうけん
リファレンス
The oxidation of 1-alkyl(aryl)quinolinium chlorides with rabbit liver aldehyde oxidase
Angelino, S. A. G. F.; et al, Journal of Heterocyclic Chemistry, 1984, 21(1), 107-12

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  16 h, rt
リファレンス
Iodine/persulfate-promoted site-selective direct thiolation of quinolones and uracils
Beukeaw, Danupat; et al, Tetrahedron, 2019, 75(39),

合成方法 9

はんのうじょうけん
リファレンス
Alkylation of quinolines with trialkyl phosphates
Frank, J.; et al, Tetrahedron Letters, 1977, (51), 4545-6

合成方法 10

はんのうじょうけん
1.1 Reagents: Methylamine Solvents: Ethanol ,  Water ;  10 d, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 - 8 h, 100 °C
リファレンス
Utilization of aromatic denitrocyclization reaction for the synthesis of 3-unsubstituted 1,4-dihydroquinolin-4-one derivatives
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 2004, 69(4), 822-832

合成方法 11

はんのうじょうけん
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C; -78 °C → rt; rt → -20 °C
1.2 Reagents: Water-d2 ;  -20 °C
2.1 Reagents: Silver acetate ,  Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium trifluoroacetate Solvents: Pivalic acid ;  30 min, 100 °C
リファレンス
Unraveling innate substrate control in site-selective palladium-catalyzed C-H heterocycle functionalization
Choi, Hwanho; et al, Chemical Science, 2016, 7(6), 3900-3909

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  2 - 8 h, 100 °C
リファレンス
Utilization of aromatic denitrocyclization reaction for the synthesis of 3-unsubstituted 1,4-dihydroquinolin-4-one derivatives
Radl, Stanislav; et al, Collection of Czechoslovak Chemical Communications, 2004, 69(4), 822-832

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  12 h, rt
リファレンス
Aerobic C-C Bond Cleavage of Indoles by Visible-Light Photoredox Catalysis with Ru(bpy)32+
Ji, Xiaochen; et al, European Journal of Organic Chemistry, 2017, 2017(45), 6652-6659

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 15 min, 55 °C
1.2 rt; 12 h, rt
1.3 Reagents: Water ;  rt
リファレンス
Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors
Guo, Yafei; et al, Angewandte Chemie, 2019, 58(37), 12950-12954

合成方法 15

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  overnight, rt
リファレンス
Direct C-3-alkenylation of quinolones via palladium-catalyzed C-H functionalization
Li, Mingzong; et al, Advanced Synthesis & Catalysis, 2010, 352, 2445-2449

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ,  Water ;  48 h, rt
リファレンス
Visible Light-Induced Aerobic Oxidation of Indoles: One-Pot Formation of 4-Quinolones at Room Temperature
Ji, Xiaochen; et al, Asian Journal of Organic Chemistry, 2018, 7(4), 711-714

合成方法 17

はんのうじょうけん
1.1 Reagents: Water ,  Tripotassium phosphate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Acetonitrile ;  12 h, rt
リファレンス
Aerobic C-C Bond Cleavage of Indoles by Visible-Light Photoredox Catalysis with Ru(bpy)32+
Ji, Xiaochen; et al, European Journal of Organic Chemistry, 2017, 2017(45), 6652-6659

合成方法 18

はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
Synthesis via Pummerer intermediates. II. Disproportionation reactions of 3-(methylsulfinyl)chromones and 3-(methylsulfinyl)quinolinones with hydrochloric acid
Connor, David T.; et al, Journal of Heterocyclic Chemistry, 1978, 15(1), 113-14

合成方法 19

はんのうじょうけん
1.1 Reagents: Silver acetate ,  Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Palladium trifluoroacetate Solvents: Pivalic acid ;  30 min, 100 °C
リファレンス
Unraveling innate substrate control in site-selective palladium-catalyzed C-H heterocycle functionalization
Choi, Hwanho; et al, Chemical Science, 2016, 7(6), 3900-3909

合成方法 20

はんのうじょうけん
1.1 Reagents: Boron trichloride Solvents: Benzene ;  0 °C
1.2 Reagents: Aluminum chloride ;  0 °C; 0 °C → reflux; reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide ;  pH 8, rt
2.1 Reagents: Tripotassium phosphate Catalysts: Morpholine ,  Trimethylphosphine ,  Bis(1,5-cyclooctadiene)nickel Solvents: Dimethylformamide ,  Chlorobenzene ;  rt; rt → 100 °C; 48 h, 100 °C
リファレンス
Synthesis of 4-quinolones through nickel-catalyzed intramolecular amination on the β-carbon of o-(N-alkylamino)propiophenones
Ueno, Satoshi; et al, Synlett, 2012, 23(11), 1639-1642

合成方法 21

はんのうじょうけん
1.1 Solvents: Toluene ,  Heptane ;  14 h, rt → 40 °C; 40 °C → 80 °C; 2 h, 80 °C; 80 °C → 23 °C
2.1 Reagents: Phosphorus pentoxide Catalysts: Methanesulfonic acid ;  2 h, 23 °C
2.2 3 h, rt → 110 °C
リファレンス
Discovery of Potent, Orally Bioavailable Phthalazinone Bradykinin B1 Receptor Antagonists
Biswas, Kaustav; et al, Journal of Medicinal Chemistry, 2011, 54(20), 7232-7246

合成方法 22

はんのうじょうけん
1.1 Reagents: Sodium ;  22 h, 40 °C; 40 °C → rt
1.2 Reagents: Water Solvents: Ethanol ,  Ethyl acetate ;  rt
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  18 h, rt
リファレンス
Synthesis of Bridged Benzazocines and Benzoxocines by a Titanium-Catalyzed Double-Reductive Umpolung Strategy
Bichovski, Plamen; et al, Chemistry - A European Journal, 2015, 21(6), 2339-2342

合成方法 23

はんのうじょうけん
1.1 Reagents: Cyclohexene Catalysts: Palladium Solvents: Ethanol ;  3 h, 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 2 h, rt
リファレンス
Conjugate Addition Routes to 2-Alkyl-2,3-dihydroquinolin-4(1H)-ones and 2-Alkyl-4-hydroxy-1,2-dihydroquinoline-3-carboxylates
Kingsbury, Alex; et al, European Journal of Inorganic Chemistry, 2020, 2020(11-12), 1011-1017

4(1H)-Quinolinone,1-methyl- Raw materials

4(1H)-Quinolinone,1-methyl- Preparation Products

4(1H)-Quinolinone,1-methyl- サプライヤー

Beyond Pharmaceutical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:83-54-5)Echinopsine
注文番号:B227946
在庫ステータス:inquiry
はかる:1g;10g;100g;1kg;bulk
清らかである:98%
最終更新された価格情報:Tuesday, 28 October 2025 11:13
価格 ($):inquiry
Email:jasonyao@bydpharma.com
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:83-54-5)4(1H)-Quinolinone,1-methyl-
注文番号:A1221334
在庫ステータス:in Stock
はかる:10g/5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 18:53
価格 ($):320/189
Email:sales@amadischem.com
推奨される供給者
Beyond Pharmaceutical Co., Ltd
(CAS:83-54-5)Echinopsine
B227946
清らかである:98%
はかる:1g;10g;100g;1kg;bulk
価格 ($):問い合わせ
Email
Amadis Chemical Company Limited
(CAS:83-54-5)4(1H)-Quinolinone,1-methyl-
A1221334
清らかである:99%/99%
はかる:10g/5g
価格 ($):320/189
Email